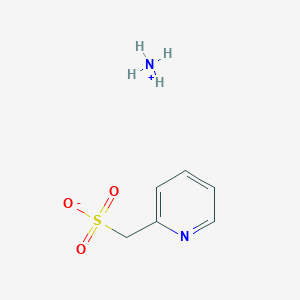

Ammonium pyridin-2-ylmethanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

High Conductivity Molten Salts

A study highlighted the synthesis of novel salts based on the ammonium cations with reduced melting points compared to analogous halide salts. These salts exhibit properties as ionic liquids, with some being molten at room temperature and showing high conductivity, making them suitable for applications in electrolytes and other fields requiring high ionic conductivity (McFarlane et al., 2000).

Synthesis of Hexahydroquinolines

Another research application of this chemical class involves the synthesis of hexahydroquinolines using a novel Bronsted acidic ionic liquid as a catalyst. This demonstrates the utility of such compounds in facilitating organic reactions, highlighting their potential in synthetic chemistry (Khazaei et al., 2013).

Solubilizing Metal Oxides

Ionic liquids functionalized with carboxyl groups, including those based on pyridinium, have been shown to selectively dissolve metal oxides. This capability opens up new pathways for metal recovery and recycling processes, underscoring the versatility of these compounds in industrial applications (Nockemann et al., 2008).

Degradation of Environmental Pollutants

The combination of ammonium-based compounds with other treatments has been explored for the degradation of persistent environmental pollutants. For instance, the enhancement of sonochemical degradation of ammonium perfluorooctanoate, a notable contaminant, has been achieved through the use of specific ammonium salts, indicating potential applications in water treatment and environmental remediation (Hao et al., 2014).

Thermal Stability in Polyaniline Synthesis

The role of ammonium salts in the synthesis of polyanilines, where they contribute to the thermal stability of the resulting polymers, has been documented. This application is crucial in the development of conductive polymers for electronics and other high-performance materials (Amano et al., 1994).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as quaternary ammonium compounds, have been found to interact with various biological targets .

Mode of Action

Quaternary ammonium compounds, which share structural similarities, are known to interact with their targets through various mechanisms . For instance, they can act as agonists or antagonists at postjunctional nicotinic receptors .

Biochemical Pathways

For example, they can influence the conversion of protoporphyrin IX to protoporphyrinogen IX, a process that is driven by energy, reducing power, and requires the net supply of 2‐oxoglutarate .

Pharmacokinetics

Research on similar compounds suggests that factors such as lipophilicity and molecular weight can significantly influence pharmacokinetic parameters such as clearance, elimination rate constant, volume of distribution, and terminal half-life .

Result of Action

For instance, some quaternary ammonium compounds have been found to form a protective coating of calcium oxalate on marble and biomicrite samples, leading to a reduction in the stone porosity and increased cohesion .

Action Environment

The action, efficacy, and stability of Ammonium pyridin-2-ylmethanesulfonate can be influenced by various environmental factors. For instance, the solubility of similar compounds has been found to be significantly improved in an acidic environment . Furthermore, the presence of other chemical compounds can also influence the action of this compound .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Ammonium pyridin-2-ylmethanesulfonate can be achieved through a simple reaction between pyridin-2-ylmethanesulfonyl chloride and ammonium hydroxide.", "Starting Materials": [ "Pyridin-2-ylmethanesulfonyl chloride", "Ammonium hydroxide" ], "Reaction": [ "Add pyridin-2-ylmethanesulfonyl chloride to a flask containing anhydrous dichloromethane.", "Slowly add ammonium hydroxide to the flask while stirring the mixture.", "Heat the mixture to reflux for 2 hours.", "Allow the mixture to cool to room temperature and filter the precipitate.", "Wash the precipitate with cold water and dry it under vacuum to obtain Ammonium pyridin-2-ylmethanesulfonate." ] } | |

Número CAS |

1330529-05-9 |

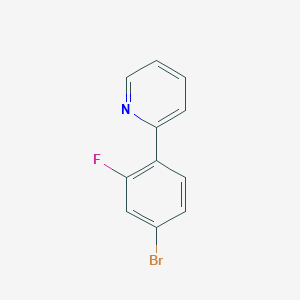

Fórmula molecular |

C6H10N2O3S |

Peso molecular |

190.22 g/mol |

Nombre IUPAC |

azane;pyridin-2-ylmethanesulfonic acid |

InChI |

InChI=1S/C6H7NO3S.H3N/c8-11(9,10)5-6-3-1-2-4-7-6;/h1-4H,5H2,(H,8,9,10);1H3 |

Clave InChI |

OELDOELGFSKRFL-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)CS(=O)(=O)[O-].[NH4+] |

SMILES canónico |

C1=CC=NC(=C1)CS(=O)(=O)O.N |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1522422.png)